1,2-Dichlorohexafluoropropane

Refrigerant selection Distillation process design CFC isomer characterization

1,2-Dichlorohexafluoropropane (CAS 661-97-2), also designated CFC-216ba or R-216, is a fully halogenated chlorofluorocarbon (CFC) belonging to the dichlorohexafluoropropane isomer family. It is a colorless, low-boiling liquid (33–34 °C) with a density of approximately 1.304 g/cm³ at 20 °C, immiscible in water, and non-flammable.

Molecular Formula C3Cl2F6
Molecular Weight 220.93 g/mol
CAS No. 661-97-2
Cat. No. B1329263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorohexafluoropropane
CAS661-97-2
Molecular FormulaC3Cl2F6
Molecular Weight220.93 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)Cl)(F)Cl
InChIInChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11
InChIKeyJSEUKVSKOHVLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorohexafluoropropane (CAS 661-97-2): Core Physicochemical & Regulatory Baseline for Scientific Procurement


1,2-Dichlorohexafluoropropane (CAS 661-97-2), also designated CFC-216ba or R-216, is a fully halogenated chlorofluorocarbon (CFC) belonging to the dichlorohexafluoropropane isomer family [1]. It is a colorless, low-boiling liquid (33–34 °C) with a density of approximately 1.304 g/cm³ at 20 °C, immiscible in water, and non-flammable . The compound is classified as Hazardous to the Ozone Layer (Category 1, H420) under GHS, and its industrial applications historically span refrigerant mixtures, fluorocarbon-uranium hexafluoride vapor-liquid equilibrium studies, and chemical feedstock roles [2]. This guide provides the quantitative, comparator-based evidence required to distinguish it from its closest structural and functional analogs for procurement and experimental selection.

1,2-Dichlorohexafluoropropane (661-97-2): Why Isomer-Specific Selection Determines Experimental and Regulatory Outcomes


Dichlorohexafluoropropane exists as multiple constitutional isomers—primarily 1,2- (CFC-216ba), 1,3- (CFC-216ca), and 2,2- (CFC-216aa)—each bearing identical molecular formula (C₃Cl₂F₆) and molecular weight (220.93 g/mol) but divergent physicochemical properties, environmental fates, and industrial utility. The chlorine substitution pattern directly governs boiling point, liquid density, vapor pressure, azeotropic behavior with co-solvents, and ozone depletion classification. For instance, CFC-216ba exhibits a lower boiling point and distinct vapor-liquid equilibrium characteristics compared to its 1,3- and 2,2- isomers, making it functionally non-interchangeable in refrigerant formulations and fluorocarbon-UF₆ processing [1][2]. Procurement based solely on molecular formula without isomer specification therefore carries significant risk of experimental failure or regulatory non-compliance .

1,2-Dichlorohexafluoropropane (661-97-2): Comparator-Based Quantitative Differentiation Evidence


Boiling Point Differentiation of 1,2-Dichlorohexafluoropropane vs. 1,3- and 2,2-Isomers

1,2-Dichlorohexafluoropropane (CFC-216ba) exhibits a consistently lower normal boiling point of 33–34 °C compared to the 1,3-isomer (CFC-216ca, 35–36 °C) and the 2,2-isomer (CFC-216aa, 37.2 °C at 760 mmHg) [1]. The 2–4 °C boiling point differential, though modest, is sufficient to alter fractionation behavior in distillation-based purification and to shift the vapor compression cycle envelope in refrigerant applications. This property is corroborated across multiple authoritative databases and vendor specifications .

Refrigerant selection Distillation process design CFC isomer characterization

Liquid Density as an Isomer-Specific Quality Control Parameter: CFC-216ba vs. CFC-216ca

The liquid density of 1,2-dichlorohexafluoropropane (CFC-216ba) is consistently reported as 1.304 g/cm³ at 20 °C, while the 1,3-isomer (CFC-216ca) is markedly denser at 1.573 g/cm³ [1]. This approximately 0.27 g/cm³ difference (~20% higher for CFC-216ca) provides a straightforward, non-spectroscopic method for isomer identification and purity assessment using simple density measurement. An experimental density of 1.5977 g/cm³ at 0 °C has also been reported for CFC-216ba, further distinguishing it from the 1,3-isomer, which retains a density near 1.57 g/cm³ across multiple sources [1].

Quality assurance Isomer purity verification Density-based identification

Azeotropic Refrigerant Mixture with R-11: Saturated Vapor Density Enhancement Over Pure R-11

A binary mixture of trichlorofluoromethane (R-11) and dichlorohexafluoropropane (R-216, specifically the 1,2-isomer) forms a maximum-pressure azeotrope at approximately 74 wt% R-11 / 26 wt% R-216 with a saturated vapor density higher than that of pure R-11 [1]. This property enables centrifugal compressors to achieve greater lift without surging, permitting water-chilling systems to reach sub-freezing evaporator temperatures without mechanical modification. The azeotropic nature ensures that the liquid and vapor phases maintain identical composition throughout the evaporation-condensation cycle, preventing compositional drift and performance degradation over time [1].

Centrifugal chiller design Azeotropic refrigerant formulation Low-temperature refrigeration

Atmospheric Abundance Stability of CFC-216ba vs. Rising CFC-216ca: Implications for Environmental Compliance and Emission Tracking

Long-term atmospheric measurements at Cape Grim, Tasmania (1978–2012) reveal that CFC-216ba (1,2-isomer) mixing ratios have remained approximately constant at 37.8 ± 0.08 ppq for the past 20 years, while CFC-216ca (1,3-isomer) has been increasing at a rate of 0.2 ppq/year, reaching 20.2 ± 0.3 ppq in 2012 [1]. CFC-216ba emissions peaked at 0.18 Gg/year in the mid-1980s and declined sharply following the Montreal Protocol phase-out, with continuing emissions of ~0.01 Gg/year in 2011 attributed to residual banks [1]. This divergence in atmospheric trends indicates distinct ongoing emission sources, bank sizes, or atmospheric lifetimes between the two isomers [1].

Atmospheric monitoring Ozone depletion regulation CFC emission accounting

Vapor-Liquid Equilibrium in Fluorocarbon-UF₆ Systems: Unique Role of CFC-216ba in Nuclear Fuel Cycle Research

1,2-Dichlorohexafluoropropane (CFC-216ba) has been specifically selected for vapor-liquid equilibrium (VLE) studies with uranium hexafluoride (UF₆) to model fluorocarbon-UF₆ binary system behavior [1]. Its relatively low boiling point (33–34 °C) and moderate vapor pressure facilitate VLE measurements at near-ambient temperatures relevant to UF₆ handling, while its fully halogenated structure ensures chemical inertness toward the highly reactive UF₆ . No comparable systematic VLE data with UF₆ were identified for the 1,3- or 2,2-isomers in the open literature, making CFC-216ba the empirically validated choice for this specialized application [1].

Uranium hexafluoride processing Vapor-liquid equilibrium Nuclear fuel cycle chemistry

1,2-Dichlorohexafluoropropane (661-97-2): Evidence-Based Application Scenarios for Procurement Decision-Making


Centrifugal Chiller Retrofit for Low-Temperature Ice-Making Using R-11/R-216 Azeotropic Mixtures

Engineers seeking to extend existing R-11 centrifugal chillers to sub-freezing evaporator temperatures for ice production can specify a 74:26 wt% R-11/CFC-216ba azeotropic mixture. The mixture's higher saturated vapor density relative to pure R-11 enables greater compressor lift without surging, avoiding the capital cost of compressor redesign or replacement [1]. This application relies on the 1,2-isomer specifically, as the azeotropic composition and vapor density enhancement were experimentally validated with CFC-216ba [1].

Process Simulation and Equipment Design for UF₆-Fluorocarbon Separation in Nuclear Fuel Cycle Operations

Researchers developing thermodynamic models for UF₆ processing can directly utilize published vapor-liquid equilibrium data for the CFC-216ba/UF₆ binary system to parameterize activity coefficient models and design separation columns [1]. Selecting CFC-216ba eliminates the need for costly and hazardous experimental VLE determination with uncharacterized isomers, accelerating process development timelines [1].

Isomer-Specific Receiving Quality Control via Density Verification

Procurement and QC laboratories can implement a rapid density check at 20 °C to confirm isomer identity upon receipt: a measured density of approximately 1.30 g/cm³ confirms CFC-216ba, whereas a value approaching 1.57 g/cm³ indicates potential contamination or mislabeling with the 1,3-isomer (CFC-216ca) [1]. This low-cost orthogonal test supplements certificate-of-analysis review and reduces the risk of isomer mix-up in regulated environments governed by ozone-depleting substance controls [2].

Atmospheric Tracer and Emission Inventory Studies Requiring Isomer-Resolved CFC Monitoring

Environmental scientists conducting atmospheric CFC budget assessments must distinguish CFC-216ba from CFC-216ca analytically, as their divergent temporal trends (stable vs. rising) and distinct historical emission profiles carry different implications for Montreal Protocol compliance verification and ozone layer recovery projections [1]. Procurement of high-purity CFC-216ba reference standards is essential for calibrating GC-MS systems used in global atmospheric monitoring networks such as AGAGE [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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